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Compound of Interest

Compound Name:
4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-

benzaldehyde

CAS No.: 438229-79-9

Cat. No.: B183076 Get Quote

Executive Summary
Benzaldehyde and its derivatives (e.g., cinnamaldehyde, salicylaldehyde, vanillin) represent a

class of "soft electrophiles" with potent, broad-spectrum antifungal activity. Unlike conventional

azoles that strictly target lanosterol 14

-demethylase, benzaldehyde derivatives exhibit a multi-modal mechanism of action (MOA)
involving oxidative stress induction, membrane disruption, and cell wall interference.

This application note provides a rigorous technical framework for evaluating these compounds.

It details the Structure-Activity Relationships (SAR) governing their efficacy, maps their

molecular targets, and provides validated protocols for Minimum Inhibitory Concentration (MIC)

determination (CLSI M27-A3 compliant) and mechanism elucidation.

Chemical Basis & Structure-Activity Relationship
(SAR)
The antifungal potency of benzaldehyde derivatives is dictated by the electrophilicity of the

aldehyde moiety and the lipophilicity of the benzene ring.

The "Soft Electrophile" Hypothesis
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The aldehyde carbonyl carbon is electrophilic. It can react with nucleophilic groups (sulfhydryl,

amino) on fungal proteins via Schiff base formation or Michael addition (in

-unsaturated systems like cinnamaldehyde).

Key Substituent Effects
Ortho-Hydroxyl Group: Significantly enhances activity (e.g., Salicylaldehyde vs.

Benzaldehyde). The -OH group facilitates proton transfer and may assist in membrane

insertion or redox cycling.

Conjugation: Extension of the

-system (e.g., Cinnamaldehyde) increases lipophilicity (LogP ~1.9) and reactivity, typically
resulting in lower MIC values compared to non-conjugated analogs.

Electron Withdrawing Groups (EWGs): Nitro or chloro substituents on the ring generally

increase the electrophilicity of the carbonyl, potentially enhancing potency, though often at

the cost of mammalian toxicity.

Mechanism of Action (MOA)
Benzaldehyde derivatives do not rely on a single target. They induce a "death by a thousand

cuts" via three primary pathways:

Redox Homeostasis Disruption: They act as redox cyclers, depleting glutathione (GSH) and

inducing accumulation of Reactive Oxygen Species (ROS), leading to mitochondrial

dysfunction.

Membrane Interaction: Lipophilic derivatives insert into the fungal lipid bilayer, binding

ergosterol or disrupting membrane fluidity, leading to leakage of ions (

) and ATP.

Cell Wall Stress: Interference with chitin synthase enzymes results in cell wall deformities

(pseudohyphae inhibition).

MOA Pathway Diagram

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Benzaldehyde Derivative
(e.g., Cinnamaldehyde)

Fungal Membrane
(Ergosterol Binding)

Lipophilic Insertion

Mitochondria
(ETC Interference)

Redox Cycling

Thiol-Enzymes
(Cysteine Adducts)

Schiff Base/Michael Addn

Ion/ATP Leakage

ROS Accumulation
(Superoxide/H2O2)

Glutathione Depletion

Inhibits Reductases

Apoptosis / Necrosis

Loss of Scavenging

Click to download full resolution via product page

Figure 1: Multi-target mechanism of benzaldehyde derivatives inducing fungal cell death via

membrane disruption and oxidative stress.

Experimental Protocols
Protocol A: Compound Preparation (Critical Step)
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Benzaldehyde derivatives are hydrophobic. Improper solubilization leads to precipitation in

aqueous media, causing false-negative MICs.

Solvent: Use analytical grade DMSO.

Stock Concentration: Prepare a 100x stock (e.g., 6400 µg/mL) in 100% DMSO.

Working Solution: Dilute 1:50 in RPMI 1640 medium to get 2x concentration (e.g., 128

µg/mL) with 2% DMSO.

Final Assay Concentration: When added to the cell suspension (1:1), the final DMSO

concentration will be 1%.

Note: DMSO >1% is toxic to many fungi and will skew results. Always include a "Vehicle

Control" (1% DMSO in media, no drug).

Protocol B: Broth Microdilution (MIC) - CLSI M27
Adaptation
This protocol is adapted from CLSI M27-A3 for yeasts (Candida spp.) and M38 for molds

(Aspergillus spp.).

Materials:

RPMI 1640 medium buffered with MOPS (pH 7.0).[1]

96-well U-bottom microplates (untreated polystyrene).[1]

Inoculum:

CFU/mL.

Workflow Diagram:
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Figure 2: Step-by-step workflow for CLSI-compliant broth microdilution assay.

Procedure:

Dispense 100 µL of 2x drug dilutions (from Protocol A) into columns 1-10.

Column 11: Growth Control (Media + Solvent + Cells).

Column 12: Sterility Control (Media only).

Add 100 µL of standardized inoculum to columns 1-11.

Incubate at 35°C for 24h (Candida) or 48h (Aspergillus).

Endpoint: MIC is the lowest concentration showing 100% inhibition (optically clear)

compared to growth control.

Protocol C: Mechanism Elucidation (Ergosterol Binding)
To determine if the derivative targets membrane ergosterol (similar to Amphotericin B).

Concept: If the drug binds ergosterol, adding exogenous ergosterol to the media will

sequester the drug, preventing it from attacking the fungal cell. This results in a higher MIC.

Method:

Run Protocol B (MIC assay) normally.

Run a parallel plate where the RPMI media is supplemented with 400 µg/mL exogenous

ergosterol.
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Interpretation:

MIC Shift (e.g., 4-fold increase): Positive for ergosterol binding (e.g., Cinnamaldehyde

often shows this).

No MIC Shift: The mechanism is likely intracellular (e.g., ROS generation) rather than

membrane binding.

Data Analysis & Expected Values
The following table summarizes expected MIC ranges for common benzaldehyde derivatives

against Candida albicans (ATCC 90028 or 10231) based on literature aggregates.

Compound Functional Group MIC Range (µg/mL) Primary MOA

Cinnamaldehyde
Phenylpropanoid (

-unsat)
32 - 128 Membrane + Cell Wall

Salicylaldehyde Ortho-Hydroxyl 64 - 256 Redox Cycling (ROS)

Benzaldehyde Unsubstituted > 500
Weak Membrane

perturbation

Vanillin Para-OH, Meta-OCH3 > 1000
Weak (Bacteriostatic

mostly)

2-

Chlorobenzaldehyde
Ortho-Chloro 128 - 512 Electrophilic attack

Data Interpretation:

Synergy (FICI): Benzaldehydes often show synergy with fluconazole. Calculate Fractional

Inhibitory Concentration Index (FICI).

: Synergistic.

: Indifferent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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